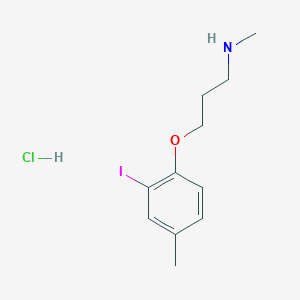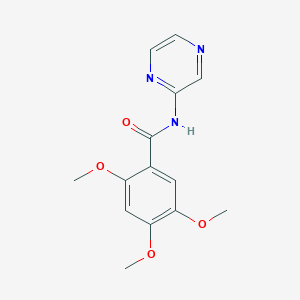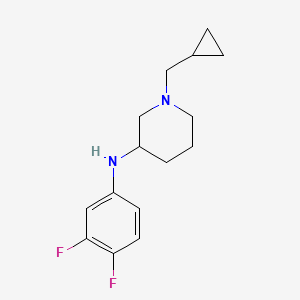
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the propan-1-amine group. The final step involves the methylation of the amine group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-4-methylphenol
- 2-iodo-4-methylaniline
- 3-[4-(2-iodo-4-methylphenoxy)butyl]-4(3H)-quinazolinone
Uniqueness
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.ClH/c1-9-4-5-11(10(12)8-9)14-7-3-6-13-2;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRSFLHDFCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6008031.png)
![3-isopropyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B6008032.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B6008042.png)

![(2-Methyl-1,3-thiazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B6008056.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B6008074.png)
![3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B6008091.png)

![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-(2,5-dimethylphenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B6008128.png)

